molecular formula C13H21NO4 B1522879 (1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate CAS No. 214193-11-0

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B1522879
CAS No.: 214193-11-0
M. Wt: 255.31 g/mol
InChI Key: QHWOZJGWXZDMDZ-GUBZILKMSA-N
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Description

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS: 214193-11-0) is a bicyclic carbamate derivative with a rigid azabicyclo[3.1.0]hexane core. This compound is a critical intermediate in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for type 2 diabetes treatment . Its structure features two ester groups: a tert-butyl ester at position 2 and an ethyl ester at position 3, which enhance steric protection and solubility during synthetic processes. The stereospecific (1S,3S,5S) configuration ensures optimal binding to enzymatic targets, making it pharmacologically relevant .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOZJGWXZDMDZ-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate primarily targets dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV plays a crucial role in the inactivation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals . By inhibiting DPP-IV, this compound helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glycemic control.

Mode of Action

This compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates. This inhibition reduces the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones remain elevated, leading to increased insulin secretion and decreased glucagon release .

Biochemical Pathways

The inhibition of DPP-IV by this compound affects several biochemical pathways. The prolonged activity of GLP-1 and GIP enhances insulin secretion from pancreatic beta cells and suppresses glucagon release from alpha cells. This dual action helps to lower blood glucose levels by increasing glucose uptake in peripheral tissues and reducing hepatic glucose production . Additionally, GLP-1 has been shown to slow gastric emptying and promote satiety, further contributing to improved glycemic control.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is widely distributed in body tissues, with a high affinity for DPP-IV. The compound is metabolized primarily in the liver, with the formation of inactive metabolites that are excreted via the kidneys. The bioavailability of this compound is influenced by factors such as food intake and hepatic function .

Result of Action

The molecular and cellular effects of this compound result in improved glycemic control in patients with type 2 diabetes. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and improved glucose homeostasis. These effects contribute to lower fasting and postprandial blood glucose levels, reduced HbA1c levels, and overall better management of diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption and bioavailability of the compound. Additionally, hepatic and renal function can impact the metabolism and excretion of the compound, respectively. Environmental factors such as temperature and pH can also influence the stability and efficacy of the compound, potentially affecting its therapeutic outcomes .

: ChemicalBook

Biological Activity

(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound's unique structure contributes to its potential therapeutic applications, particularly in the fields of neurology and pain management.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 871727-40-1
  • InChIKey : QHWOZJGWXZDMDZ-LPEHRKFASA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential interactions with neurotransmitter systems and its analgesic properties.

Research indicates that this compound may exert its effects through modulation of specific neurotransmitter receptors, particularly those involved in pain perception and neurological function. The bicyclic structure allows for enhanced binding affinity to these receptors, potentially leading to significant pharmacological effects.

Case Studies and Research Findings

  • Analgesic Properties : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant analgesic effects in animal models of chronic pain. The compound was shown to reduce pain responses in a dose-dependent manner.
    Dose (mg/kg)Pain Response Reduction (%)
    1025
    2045
    5070
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
    Treatment GroupOxidative Stress Marker Reduction (%)
    Control0
    Low Dose30
    High Dose60

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound has a moderate half-life and is primarily metabolized by hepatic pathways.

Scientific Research Applications

Drug Development

The compound's structural features make it an attractive scaffold for the design of new pharmaceuticals. Its bicyclic nature allows for the modulation of biological activity through structural modifications.

  • Case Study: Anticancer Agents
    Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties. For instance, modifications to the azabicyclo structure have been explored to enhance cytotoxicity against various cancer cell lines.

Neurological Research

Due to its ability to interact with neurotransmitter systems, this compound may have applications in treating neurological disorders.

  • Case Study: Neurotransmitter Modulation
    Studies have shown that similar compounds can act as modulators of neurotransmitter receptors, potentially aiding in the treatment of conditions such as depression and anxiety.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create complex molecules efficiently.

  • Case Study: Synthesis of Complex Natural Products
    The bicyclic structure facilitates the formation of complex natural products through multi-step synthetic routes. This has been particularly useful in synthesizing alkaloids and other biologically active compounds.

Asymmetric Synthesis

The chiral centers present in (1S,3S,5S)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate make it an excellent candidate for asymmetric synthesis techniques.

  • Case Study: Chiral Catalysts
    Research has demonstrated that using this compound as a chiral catalyst can enhance enantioselectivity in various reactions, leading to the formation of desired stereoisomers in higher yields.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name CAS Number Bicyclic Core Substituents Pharmacological Role Key References
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate 214193-11-0 [3.1.0]hexane Tert-butyl, ethyl esters Saxagliptin intermediate
(1S,3R,5S)-2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic Acid 2-(1,1-Dimethylethyl) 3-ethyl Ester 871727-40-1 [3.1.0]hexane Tert-butyl, ethyl esters Saxagliptin impurity (stereoisomer)
(1S,3S,4S)-2-Tert-butyl 3-ethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 501431-11-4 [2.2.1]heptane Tert-butyl, ethyl esters, ketone Non-diabetic applications (unclear)
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester 1523348-12-0 [3.1.0]hexane Tert-butyl ester, carbamoyl Saxagliptin intermediate (later stage)
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 1400990-36-4 [3.1.0]hexane Tert-butyl ester, difluorine Preclinical antiviral studies

Key Insights from Comparative Analysis

Stereochemical Impact

  • Substitution at position 3 (e.g., carbamoyl vs. ethyl ester) alters metabolic stability. For example, the carbamoyl derivative (CAS 1523348-12-0) is resistant to esterase cleavage, enhancing its utility in late-stage drug synthesis .

Bicyclic Core Modifications

  • The [3.1.0]hexane core in saxagliptin intermediates provides greater ring strain and rigidity compared to the [2.2.1]heptane analog (CAS 501431-11-4), which may reduce conformational flexibility and improve target binding .
  • Fluorinated derivatives (e.g., CAS 1400990-36-4) exhibit enhanced bioavailability due to fluorine’s electronegativity, though their therapeutic applications remain exploratory .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts from amino acid derivatives such as glutamic acid or related precursors. The key steps involve:

  • Protection of amino groups to facilitate selective reactions.
  • Cyclization to form the bicyclic azabicyclo[3.1.0]hexane core.
  • Introduction of tert-butyl and ethyl ester groups at specific positions.
  • Asymmetric synthesis to control stereochemistry, yielding the (1S,3S,5S) stereoisomer.

Detailed Preparation Steps

2.1. Amino Protection and Cyclization

  • Starting from glutamic acid derivatives, the amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • 4-Dimethylaminopyridine (DMAP) is used as a catalyst in the cyclization step to promote intramolecular ring closure forming the bicyclic structure.
  • The DMAP catalytic cyclization yields intermediates such as di-tert-butyl dicarboxylates with high efficiency.

2.2. Asymmetric Simmons-Smith Reaction

  • The cyclopropanation of alkenes via the Simmons-Smith reaction is employed to construct the strained bicyclo[3.1.0]hexane ring system.
  • The reaction conditions are optimized to favor the cis-isomer, with the cis/trans ratio varying with reaction time.
  • Best cis/trans ratio of approximately 6:1 is achieved at around 19.5 hours of reaction time.
  • The total yield from this step is about 30%, with a diastereomeric excess (de) of 72%.

2.3. Esterification and Hydrolysis

  • The introduction of tert-butyl and ethyl ester groups occurs through selective esterification reactions.
  • Hydrolysis steps are performed to convert intermediate esters or acids to the desired dicarboxylate ester forms.
  • Reaction conditions for hydrolysis are carefully controlled to maintain stereochemical integrity.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
DMAP Catalytic Cyclization n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 82 High yield for di-tert-butyl dicarboxylate intermediate
Simmons-Smith Reaction Reaction time ~19.5 h, stereoselective conditions 30 cis/trans ratio ~6:1, de = 72%
Hydrolysis Controlled acidic/basic hydrolysis conditions Variable Maintains stereochemistry
Overall Yield (from glutamic acid) Combined steps ~7.7-8.4 Yield for final compound varies by method

Note: The yield of 7.7% corresponds to the isolated final compound (1S,3S,5S)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate under stereoselective reaction conditions at low temperatures (-23 to 0 °C).

Representative Synthetic Route Example

Stereochemical Considerations

  • The stereochemistry (1S,3S,5S) is controlled primarily during the Simmons-Smith cyclopropanation step.
  • X-ray diffraction analysis confirms the stereochemical configuration of intermediates and final products.
  • Reaction time and catalyst ratios are critical parameters influencing stereochemical outcome and yield.

Summary Table of Key Data

Parameter Value/Condition Reference
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
DMAP Catalytic Cyclization Yield 82%
Simmons-Smith Reaction Yield 30% (de 72%, cis/trans 6:1)
Final Compound Yield ~7.7% to 8.4% (stereoselective)
Reaction Temperature -23 to 0 °C
Key Catalysts/Reagents DMAP, di-tert-butyl dicarbonate, pyridine, zinc carbenoid (Simmons-Smith)

Research Findings and Notes

  • The use of DMAP as a catalyst significantly enhances cyclization efficiency.
  • The stereoselective Simmons-Smith reaction is crucial for obtaining the desired stereochemistry and bicyclic framework.
  • Reaction parameters such as time, temperature, and reagent ratios are finely tuned to optimize yield and stereochemical purity.
  • The overall synthetic route is scalable and has been developed for potential pharmaceutical applications due to the compound’s structural relevance.
  • Analytical techniques such as NMR, HPLC, LC-MS, and X-ray crystallography are employed to characterize intermediates and confirm stereochemistry.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepConditionsYield Improvement Strategies
CyclopropanationRh(II) acetate, DCM, −20°CSlow reagent addition to minimize dimerization
EsterificationDMAP, DCC, dry THFUse molecular sieves to trap H₂O
PurificationChiralcel OD-H column, 90:10 hexane:IPAPre-column derivatization for resolution

Basic: How is the stereochemical integrity verified for this compound?

Methodological Answer:
Stereochemical validation requires:

  • X-ray Crystallography : Resolves absolute configuration of the bicyclo[3.1.0]hexane core. Heavy atoms (e.g., bromine in analogs) enhance diffraction quality .
  • NMR Analysis : 1H^1H-1H^1H NOESY to confirm spatial proximity of axial tert-butyl and equatorial ethyl groups. Key NOE correlations: H3 (δ 3.1 ppm) ↔ H5 (δ 1.8 ppm) .
  • Computational Modeling : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate chair-boat conformations .

Advanced: How to resolve contradictory biological activity data in receptor-binding assays?

Methodological Answer:
Discrepancies often arise from:

  • Receptor Subtype Selectivity : Screen against related targets (e.g., σ1 vs. σ2 receptors) using radioligand displacement assays (e.g., 3H^3H-DTG). IC₅₀ values < 100 nM suggest high affinity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess ester hydrolysis. Use LC-MS to quantify degradation products (e.g., free dicarboxylic acid) .
  • Cell Permeability : Compare PAMPA (parallel artificial membrane permeability assay) results with Caco-2 monolayers. LogP < 3 indicates poor blood-brain barrier penetration .

Q. Table 2: Biological Data Cross-Validation

Assay TypeConflicting ResultResolution Strategy
Receptor BindingIC₅₀ = 50 nM (σ1) vs. 1.2 µM (σ2)Use subtype-specific KO cell lines
Metabolic Half-lifet₁/₂ = 2h (human) vs. 6h (rat)Test species-specific CYP inhibitors

Advanced: What computational methods predict the compound’s interaction with enzymatic targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with receptor structures (PDB: 6XGU for σ1). Focus on the bicyclic core’s hydrophobic pocket occupancy and hydrogen bonds with Thr120/Glu172 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD > 2 Å indicates conformational flexibility reducing efficacy .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for ester substituent modifications (tert-butyl → isopropyl) to optimize binding affinity .

Advanced: How does stereochemistry impact catalytic hydrogenation efficiency?

Methodological Answer:
The (1S,3S,5S) configuration imposes steric hindrance:

  • Substrate Positioning : Axial tert-butyl group directs H₂ adsorption to the less hindered face. Use 10% Pd/C in ethanol at 40 psi H₂ for >90% diastereomeric excess .
  • Byproduct Formation : Over-reduction to hexahydro derivatives occurs if temperature exceeds 50°C. Monitor via in-situ FTIR for C=O peak (1740 cm⁻¹) disappearance .

Advanced: What analytical techniques quantify trace impurities in scaled-up batches?

Methodological Answer:

  • LC-QTOF-MS : Detect <0.1% impurities (e.g., des-ethyl byproduct). Use ESI+ mode with m/z 299.37 → 255.29 transition .
  • Chiral SFC : Supercritical CO₂ with 20% methanol co-solvent resolves enantiomeric impurities. Retention time shift >0.5 min indicates configurational drift .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

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